

Pharmacological Profile of Raltegravir Potassium in Preclinical Models: A Technical Guide

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Compound of Interest

Compound Name: Raltegravir Potassium

Cat. No.: B1684573

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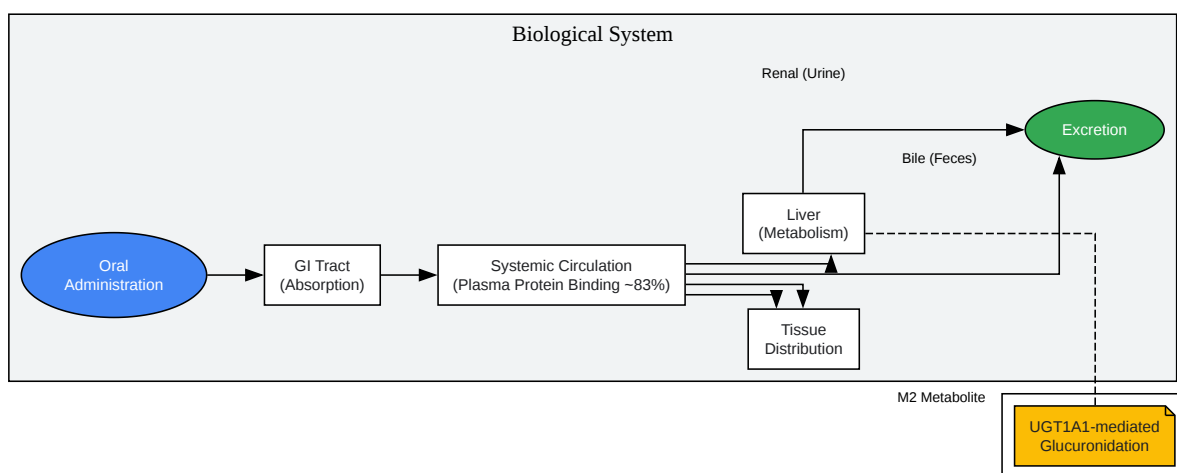
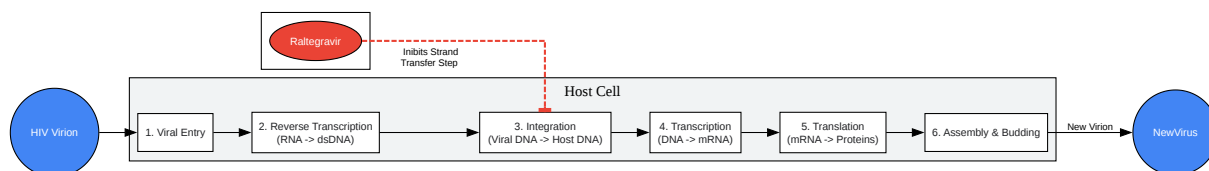
For Researchers, Scientists, and Drug Development Professionals

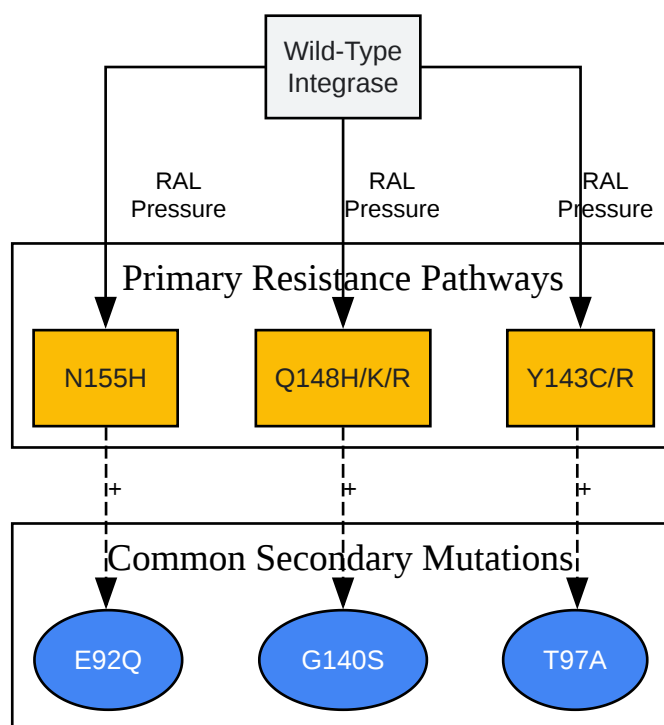
Introduction

Raltegravir (Isentress®), developed by Merck & Co., is the first-in-class human immunodeficiency virus (HIV) integrase strand transfer inhibitor (INSTI) approved for the treatment of HIV-1 infection.[1][2] By targeting the integrase enzyme, a critical component of the viral replication machinery, Raltegravir offers a unique mechanism of action distinct from other antiretroviral classes.[1] This document provides an in-depth summary of the preclinical pharmacological profile of Raltegravir, focusing on its mechanism of action, in vitro activity, pharmacokinetics, pharmacodynamics, and safety data derived from non-clinical models.

Mechanism of Action

Raltegravir specifically inhibits the strand transfer step of HIV-1 integration, which is an essential process for the insertion of the viral DNA into the host cell's genome.[3] The HIV-1 integrase enzyme catalyzes two key reactions: 3'-processing and strand transfer. Raltegravir binds to the integrase-viral DNA complex and prevents the stable incorporation of the viral genome, thereby blocking viral replication.[1][3] It is highly selective for integrase and does not significantly inhibit host DNA polymerases.[4]





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